[(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
[(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Brand Name:
Vulcanchem
CAS No.:
651293-82-2
VCID:
VC21113730
InChI:
InChI=1S/C41H62O10Si2/c1-12-52(13-2,14-3)50-29-24-41(46)36(48-37(45)28-21-19-18-20-22-28)34-39(11,35(44)33(43)32(26(29)7)38(41,9)10)30(51-53(15-4,16-5)17-6)23-31-40(34,25-47-31)49-27(8)42/h18-22,29-31,34,36,46H,12-17,23-25H2,1-11H3/t29-,30-,31+,34-,36-,39+,40-,41+/m0/s1
SMILES:
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(=O)C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](CC)(CC)CC)C)C)OC(=O)C
Molecular Formula:
C41H62O10Si2
Molecular Weight:
771.1 g/mol
[(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
CAS No.: 651293-82-2
Cat. No.: VC21113730
Molecular Formula: C41H62O10Si2
Molecular Weight: 771.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651293-82-2 |
|---|---|
| Molecular Formula | C41H62O10Si2 |
| Molecular Weight | 771.1 g/mol |
| IUPAC Name | [(1S,2S,3R,4S,7R,9S,10S,15S)-4-acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
| Standard InChI | InChI=1S/C41H62O10Si2/c1-12-52(13-2,14-3)50-29-24-41(46)36(48-37(45)28-21-19-18-20-22-28)34-39(11,35(44)33(43)32(26(29)7)38(41,9)10)30(51-53(15-4,16-5)17-6)23-31-40(34,25-47-31)49-27(8)42/h18-22,29-31,34,36,46H,12-17,23-25H2,1-11H3/t29-,30-,31+,34-,36-,39+,40-,41+/m0/s1 |
| Standard InChI Key | MGJAFORIYQRETF-AXGRGOHUSA-N |
| Isomeric SMILES | CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)C(=O)C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](CC)(CC)CC)C)C)OC(=O)C |
| SMILES | CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(=O)C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](CC)(CC)CC)C)C)OC(=O)C |
| Canonical SMILES | CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(=O)C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](CC)(CC)CC)C)C)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator